molecular formula C7H5BrCl2O3S B2941979 5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride CAS No. 1152516-62-5

5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride

Cat. No.: B2941979
CAS No.: 1152516-62-5
M. Wt: 319.98
InChI Key: QOPBZTRGGPBFIF-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H5BrCl2O3S. It is a derivative of benzenesulfonyl chloride and is characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 5-bromo-3-chloro-2-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat management and high yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the synthesis of bioactive compounds for studying biological pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxybenzenesulfonyl chloride: Similar structure but lacks the chlorine substituent.

    3-Chloro-2-methoxybenzenesulfonyl chloride: Similar structure but lacks the bromine substituent.

Uniqueness

5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and the types of reactions it can undergo. This dual substitution can provide additional versatility in synthetic applications compared to its mono-substituted counterparts.

Properties

IUPAC Name

5-bromo-3-chloro-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPBZTRGGPBFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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